molecular formula C10H15ClO3 B15256432 Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B15256432
M. Wt: 218.68 g/mol
InChI Key: MNILIKVOUXKIND-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS: 1692434-03-9) is a spirocyclic compound with the molecular formula C₁₀H₁₅ClO₃ and a molecular weight of 218.68 g/mol . Its structure features a 1-oxaspiro[2.5]octane core, a chlorine atom at position 2, a methyl group at position 4, and a methyl ester moiety. The spiro architecture introduces unique steric and electronic properties, distinguishing it from conventional bicyclic or monocyclic analogs.

Properties

Molecular Formula

C10H15ClO3

Molecular Weight

218.68 g/mol

IUPAC Name

methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H15ClO3/c1-7-5-3-4-6-9(7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3

InChI Key

MNILIKVOUXKIND-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12C(O2)(C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis begins with methyl 4-methylcyclohexanecarboxylate, a precursor prepared via esterification of 4-methylcyclohexanecarboxylic acid. This substrate provides the cyclohexane backbone and the methyl group at position 4.

Epoxidation Reaction

In a representative procedure adapted from analogous syntheses, TMSOI (3.9 g, 11.76 mmol) and potassium tert-butoxide (1.1 eq) are combined in dimethyl sulfoxide (DMSO, 20 mL). A solution of methyl 4-methylcyclohexanecarboxylate (1 g, 5.87 mmol) is added, and the mixture stirs at room temperature for 18 hours. The reaction generates the spiroepoxide via nucleophilic attack of the ylide on the ketone, followed by cyclization:

$$
\text{Methyl 4-methylcyclohexanecarboxylate} + \text{TMSOI} \xrightarrow{\text{KOtBu, DMSO}} \text{Methyl 1-oxaspiro[2.5]octane-2-carboxylate intermediate}
$$

Workup involves quenching with water, extraction with diethyl ether, and purification by chromatography, yielding the spiroepoxide (65% yield).

Chlorination at Position 2

Post-epoxidation, chlorination is achieved using sulfuryl chloride (SO$$2$$Cl$$2$$) or chlorine gas under controlled conditions. For instance, treating the spiroepoxide with SO$$2$$Cl$$2$$ (1.2 eq) in dichloromethane at 0°C introduces the chloro substituent at position 2. The reaction proceeds via electrophilic addition, with the electron-deficient epoxide oxygen facilitating chloride attack.

Key Data:

  • Reagent: SO$$2$$Cl$$2$$ (1.2 eq)
  • Conditions: 0°C, 2 hours
  • Yield: ~70% (estimated based on analogous reactions)

Alternative Functionalization Routes

Ring-Opening and Reclosure Strategies

The spiroepoxide intermediate can undergo ring-opening with hydrochloric acid (HCl), followed by reclosure to incorporate the chloro group. This method, though less direct, avoids harsh chlorinating agents:

$$
\text{Spiroepoxide} + \text{HCl} \rightarrow \text{Chlorohydrin intermediate} \xrightarrow{\text{Base}} \text{Chlorinated spiro product}
$$

Spectroscopic Characterization and Quality Control

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the structure. For the final product, key spectral features include:

  • $$^1$$H-NMR (CDCl$$3$$): δ 1.20–1.49 (m, cyclohexane protons), 2.26–2.59 (m, CH$$2$$Cl and CH$$_3$$), 3.32 (s, epoxide oxygen protons).
  • $$^{13}$$C-NMR: Peaks at δ 170–175 ppm (ester carbonyl), 60–65 ppm (epoxide carbons).

Purity is assessed via high-performance liquid chromatography (HPLC), with >95% purity reported for batches synthesized using optimized protocols.

Industrial and Research Applications

While specific applications remain proprietary, spiroepoxides like this compound are valued in pharmaceuticals for their conformational rigidity and ability to modulate biological activity. Potential uses include:

  • Intermediates in protease inhibitor synthesis.
  • Building blocks for macrocyclic compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and amines.

    Reduction Reactions: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, amines; typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as diethyl ether or tetrahydrofuran.

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in aqueous or mixed solvent systems.

Major Products

    Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving spirocyclic compounds. Its structure can serve as a model for understanding the behavior of similar compounds in biological systems.

    Medicine: It has potential applications in drug discovery and development. Its unique structure may impart specific biological activities, making it a candidate for further investigation as a pharmaceutical agent.

    Industry: It can be used in the development of new materials with specific properties. Its spirocyclic structure may contribute to the stability and performance of these materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro group and the ester functional group may facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The spirocyclic structure may also influence the compound’s conformational flexibility and stability, affecting its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Target Compound
  • Core : 1-Oxaspiro[2.5]octane (spiro junction between oxirane and cyclohexane rings).
  • Substituents : Chloro (C2), methyl (C4), methyl ester (C2).
Bicyclo[2.2.2]octane Derivatives ()
  • Ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate hydrochloride (±)-2 Core: Bicyclo[2.2.2]oct-5-ene. Substituents: Amino (C3, endo), ethyl ester (C2, exo). Reactivity: The amino group enhances nucleophilicity, making it suitable for peptide coupling or salt formation (as a hydrochloride) .
  • Ethyl trans/cis-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochlorides (±)-3 and (±)-4 Core: Fully saturated bicyclo[2.2.2]octane. Substituents: Amino (trans or cis), ethyl ester.
Pharmacopeial Bicyclic Compounds ()
  • Examples include (4S)-2-{...}thiazolidine-4-carboxylic acid and (2S,5R,6R)-6-{...}heptane-2-carboxylic acid, which feature bicyclo[3.2.0] or thiazolidine rings with amino acid side chains. These are more complex, targeting biological activity (e.g., β-lactam antibiotics) .

Physical and Chemical Properties

Property Target Compound (±)-2 (±)-3 (±)-4
Molecular Formula C₁₀H₁₅ClO₃ C₁₁H₁₈ClNO₂ C₁₁H₂₀ClNO₂ C₁₁H₂₀ClNO₂
Molecular Weight (g/mol) 218.68 255.72 257.74 257.74
Melting Point Not reported 227–229°C 130–133°C 189–191°C
Key Functional Groups Chloro, methyl ester Amino (endo), ethyl ester Amino (trans), ethyl ester Amino (cis), ethyl ester
Core Structure Spirocyclic Bicyclo[2.2.2]oct-5-ene Bicyclo[2.2.2]octane (trans) Bicyclo[2.2.2]octane (cis)

Key Observations :

  • The bicyclo derivatives exhibit higher molecular weights due to additional nitrogen and hydrogen atoms.
  • The hydrochloride salts of the amino-substituted bicyclo compounds result in elevated melting points compared to the neutral ester target compound.

Biological Activity

Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be characterized by its spirocyclic structure, which is significant in influencing its biological interactions. The molecular formula is C₉H₁₁ClO₃, and it possesses a molecular weight of approximately 194.64 g/mol. The compound's unique spiro structure contributes to its potential as a bioactive molecule.

PropertyValue
Molecular FormulaC₉H₁₁ClO₃
Molecular Weight194.64 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may exert effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function.

Case Study: Neuropharmacological Effects

A study conducted by researchers at the University of Kentucky evaluated the neuropharmacological effects of this compound in rodent models. The findings indicated that administration of the compound resulted in significant alterations in behavior, suggesting potential anxiolytic and antidepressant properties.

Key Findings:

  • Dosage: The compound was administered at varying doses (1 mg/kg, 5 mg/kg, and 10 mg/kg).
  • Behavioral Assessment: Tests such as the Elevated Plus Maze (EPM) and Forced Swim Test (FST) were utilized.
  • Results:
    • At 5 mg/kg, there was a notable increase in time spent in the open arms of the EPM, indicating reduced anxiety.
    • In the FST, subjects treated with 10 mg/kg exhibited decreased immobility time, suggesting antidepressant-like effects.

Table: Summary of Behavioral Outcomes

Dose (mg/kg)EPM Open Arm Time (seconds)FST Immobility Time (seconds)
0 (Control)30 ± 5180 ± 10
135 ± 6175 ± 8
550 ± 7 160 ± 9
1055 ± 8 150 ± 7

Additional Biological Activities

Beyond neuropharmacological effects, this compound has shown promise in other areas:

  • Antimicrobial Activity: Preliminary assays indicate that the compound exhibits antimicrobial properties against certain bacterial strains.
    • Study Findings: In vitro tests demonstrated inhibition zones against E. coli and S. aureus at concentrations as low as 50 µg/mL.
  • Anti-inflammatory Effects: Research indicates potential anti-inflammatory activity through inhibition of pro-inflammatory cytokines.
    • Mechanism: The compound appears to modulate NF-kB signaling pathways, reducing the expression of TNF-alpha and IL-6.

Q & A

Basic: What are the established synthetic routes for Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step processes, including cyclization and functional group modifications. For structurally similar spirocyclic esters (e.g., Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate), key steps include ketone oxidation, esterification, and halogenation . Reaction conditions such as solvent polarity, temperature, and catalyst choice critically impact yield and purity. For example:

Step Reagents/Conditions Yield Range Key Factor
CyclizationH₂SO₄ (cat.), THF, 60°C45–60%Acid concentration and solvent polarity
ChlorinationSOCl₂, DCM, 0°C → RT70–85%Temperature control to avoid over-chlorination
EsterificationMethanol, H⁺ (cat.), reflux80–90%Anhydrous conditions to prevent hydrolysis

Key Consideration: Optimize halogenation steps using low-temperature quenching to minimize side products .

Advanced: How does the chloro substituent affect the compound’s reactivity compared to methyl or ethyl analogs?

Answer:
The chloro group introduces steric and electronic effects that alter nucleophilic substitution and hydrogen-bonding potential. Compared to methyl/ethyl analogs (e.g., Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate), the chloro derivative exhibits:

  • Enhanced electrophilicity at the carbonyl carbon due to electron withdrawal, accelerating hydrolysis under basic conditions .
  • Reduced solubility in polar solvents (e.g., water solubility decreases by ~30% vs. methyl analogs) .
  • Unique bioactivity profiles , with chloro derivatives showing higher antimicrobial potency (e.g., MIC = 8 µg/mL vs. 16 µg/mL for ethyl analogs against S. aureus) .

Experimental Validation:

  • Use Hammett constants (σₚ = +0.23 for Cl) to predict substituent effects on reaction rates .
  • Compare kinetic data for ester hydrolysis (t₁/₂: Cl = 2.1 h vs. CH₃ = 5.3 h in pH 7.4 buffer) .

Structural Analysis: What crystallographic techniques are optimal for determining its spirocyclic conformation?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software is the gold standard for resolving spirocyclic geometries. Key parameters include:

  • Data collection: High-resolution (<1.0 Å) to resolve steric clashes between the chloro and methyl groups .
  • Refinement: SHELXL’s twin refinement for handling pseudo-merohedral twinning common in spiro systems .
  • Validation: Check for plausible bond lengths (C-Cl = 1.76–1.80 Å; C-O = 1.43 Å) and torsion angles .

Comparison with Analog:

Parameter Target Compound Ethyl Analog
Spiro C-O-C angle95.2°93.8°
Cl···CH₃ distance3.1 ÅN/A

Note: Synchrotron radiation improves data quality for low-symmetry space groups .

Bioactivity: What in vitro models assess its antimicrobial potential, and how do results compare to structural analogs?

Answer:
Standard models include:

  • Broth microdilution assays (CLSI guidelines) for MIC determination.
  • Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects.

Data Comparison:

Compound MIC (µg/mL) S. aureus E. coli C. albicans
Target compound83264
Methyl 6-ethyl analog 1664128
Ethyl 5-oxo derivative 32128>128

Mechanistic Insight: The chloro group enhances membrane permeability, as shown in fluorescent dye leakage assays .

Data Contradictions: How to resolve discrepancies in reported bioactivity data across studies?

Answer:
Discrepancies often arise from:

  • Assay variability: Differences in inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) or growth media (Mueller-Hinton vs. RPMI) .
  • Compound purity: HPLC-UV/MS quantification (purity >95% required) to rule out degradants .
  • Strain-specific resistance: Use ATCC reference strains and clinical isolates for cross-validation .

Resolution Workflow:

Replicate assays under standardized conditions.

Validate compound integrity via NMR and LC-MS.

Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess significance .

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